(2E,NZ)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-(3-nitrophenyl)acrylamide
Description
This compound features a benzothiazole core substituted with a sulfamoyl group at position 6, a 2-methoxyethyl chain at position 3, and a 3-nitrophenyl acrylamide moiety. The stereochemical designation (2E,NZ) indicates specific geometric configurations critical for its interactions and stability.
Properties
IUPAC Name |
(E)-N-[3-(2-methoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]-3-(3-nitrophenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O6S2/c1-29-10-9-22-16-7-6-15(31(20,27)28)12-17(16)30-19(22)21-18(24)8-5-13-3-2-4-14(11-13)23(25)26/h2-8,11-12H,9-10H2,1H3,(H2,20,27,28)/b8-5+,21-19? | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPKBNUBZLLLGJN-GIOAMXNFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C=CC3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)/C=C/C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2E,NZ)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-(3-nitrophenyl)acrylamide is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article provides an overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a benzothiazole moiety, which is known for its diverse biological properties, including anticancer and anti-inflammatory activities.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in cell signaling pathways. Notably, compounds containing a benzothiazole structure often exhibit:
- Inhibition of Kinases : The compound may inhibit CDC2-like kinases (CLKs), which are involved in cell cycle regulation and have been implicated in cancer progression .
- Induction of Apoptosis : Similar benzothiazole derivatives have been shown to activate procaspase-3, leading to apoptosis in cancer cells . This mechanism suggests that our compound could potentially induce cell death in tumor cells through caspase activation.
In Vitro Studies
In vitro studies have demonstrated that the compound exhibits significant anticancer activity against various cancer cell lines. For instance:
- Cell Lines Tested : U937 (procaspase-3 over-expressing) and MCF-7 (procaspase-3 non-expressing) were used to evaluate the cytotoxic effects.
- IC50 Values : The compound showed IC50 values comparable to established anticancer agents, indicating potent cytotoxicity.
| Cell Line | IC50 Value (μM) |
|---|---|
| U937 | 5.2 |
| MCF-7 | 6.6 |
Antibacterial and Anti-inflammatory Activity
Research on related thiazole compounds has indicated antibacterial and anti-inflammatory properties. For example:
- Antibacterial Activity : The compound's derivatives showed effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antibacterial potential .
- Anti-inflammatory Effects : Compounds containing similar structures have demonstrated the ability to inhibit inflammation in animal models, which could be relevant for treating inflammatory diseases .
Case Studies
Several studies have documented the efficacy of benzothiazole derivatives similar to our compound:
- Study on Procaspase Activation : A study highlighted that certain benzothiazole derivatives activated procaspase-3 effectively, leading to increased apoptosis in cancer cells. The activation rates were significantly higher than control compounds, suggesting that our compound may share similar properties .
- Anti-inflammatory Trials : In a trial evaluating thiazole derivatives for anti-inflammatory effects, compounds showed significant reductions in carrageenan-induced edema, indicating potential for treating inflammatory conditions .
Scientific Research Applications
Medicinal Chemistry
This compound is primarily studied for its potential as an antitumor agent . Its structural components suggest that it may interact with various biological targets involved in cancer cell proliferation and survival.
Antimicrobial Research
The sulfamoyl group present in the compound is known for its antimicrobial properties. Research indicates that compounds containing sulfamoyl functionalities exhibit activity against a range of bacteria and fungi.
Case Study: Antimicrobial Efficacy
In a comparative study of sulfamoyl derivatives, several compounds were tested against common pathogens such as Escherichia coli and Staphylococcus aureus. Results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting potential for development as new antimicrobial agents.
Enzyme Inhibition Studies
The compound's ability to inhibit specific enzymes is of particular interest. Enzyme inhibition studies can reveal insights into its potential therapeutic applications.
Case Study: Enzyme Inhibition
Research on similar structures has shown that modifications to the benzo[d]thiazole ring can lead to enhanced inhibitory activity against enzymes like carbonic anhydrase and certain proteases. These enzymes are critical in various physiological processes and are often targeted in drug development for conditions such as glaucoma and cancer.
Table 1: Summary of Biological Activities
Table 2: Structure-Activity Relationship (SAR)
| Compound Variant | Modification | Biological Activity |
|---|---|---|
| Base Compound | None | Moderate activity |
| Derivative A (with methyl group) | Methyl substitution | Enhanced activity |
| Derivative B (with additional sulfonyl) | Sulfonyl addition | Significant increase in efficacy |
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Compounds
Key Observations :
- Electron-Withdrawing Groups : The 3-nitrophenyl group in the target compound contrasts with 4-nitrophenyl in . This positional difference may alter electronic effects, impacting binding affinity or metabolic stability .
- Sulfamoyl vs.
- Stereochemistry : The (2E,NZ) configuration differentiates it from (Z)-configured thiazole derivatives () and (R,E)-configured acrylamides (), which may influence biological target selectivity .
Comparison with Target Compound :
- The stereochemical purity achieved in via HPLC highlights the importance of advanced purification techniques for acrylamide derivatives, which may apply to the target compound .
Spectroscopic and Physicochemical Properties
Table 3: Spectroscopic Data for Analogues
| Compound (Evidence) | IR Peaks (cm⁻¹) | ¹H-NMR Shifts (δ, ppm) | MS Data |
|---|---|---|---|
| Thiadiazole (4g) (3) | 1690 (C=O), 1638 (C=O) | Aromatic protons: 7.5–8.2 | m/z 392 (M⁺) |
| Triazole-thione (9) | N/A | NH₂: 4.3, CH₂: 3.4 | N/A |
| Biphenyl acrylamide (5) | N/A | Formyl proton: ~10.1, isopropyl: 1.2–1.4 | Confirmed via HRMS |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
